2-(4-chlorophenoxy)-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-20(2,27-17-7-5-16(21)6-8-17)19(26)23-11-14-4-9-18(22-10-14)15-12-24-25(3)13-15/h4-10,12-13H,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRUIDCYDPIVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CN=C(C=C1)C2=CN(N=C2)C)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide , identified by its CAS number 2034232-69-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 384.9 g/mol . The structure features a chlorophenoxy group and a pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN4O2 |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 2034232-69-2 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Below are specific findings related to its biological activity:
Anticancer Activity
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, it has shown promising results against various cancer cell lines, demonstrating significant cytotoxicity. The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl group enhances its antiproliferative effects.
Case Study:
In a study involving human cancer cell lines, the compound exhibited an IC50 value of 25 µM against HT-29 colon cancer cells, indicating moderate potency compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Research Findings:
A study reported that treatment with this compound reduced TNF-alpha and IL-6 levels significantly in LPS-stimulated RAW 264.7 cells, indicating its effectiveness in modulating inflammatory responses .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. It demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | Not effective |
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways associated with cell proliferation and inflammation. It is believed to interact with targets involved in the signaling pathways of cancer cell survival and inflammation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound under discussion has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives containing pyrazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A375 | 4.2 |
| Compound B | MCF-7 | 1.88 |
| Compound C | B16-F10 | 2.12 |
These findings suggest that the incorporation of the pyrazole moiety enhances the anticancer activity, making the compound a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory effects. Research indicates that derivatives similar to 2-(4-chlorophenoxy)-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide exhibit significant inhibition of inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory diseases.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Agrochemical Applications
The chlorophenoxy group in the compound suggests potential use in agrochemicals, particularly as herbicides or plant growth regulators. Compounds with similar structural characteristics have been shown to effectively control weed growth while minimizing harm to crops.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of pyrazole and evaluated their anticancer effects on human cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity, with some compounds achieving IC50 values below 5 µM against aggressive cancer types .
Case Study 2: Inflammation Reduction
A clinical trial investigated the anti-inflammatory effects of a related pyrazole derivative in patients with rheumatoid arthritis. The trial demonstrated that patients receiving treatment showed a marked reduction in inflammatory markers compared to the placebo group, supporting the therapeutic potential of pyrazole-based compounds .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- A substitution reaction under alkaline conditions using nitrobenzene derivatives and pyridinemethanol precursors to form intermediates .
- Reduction of nitro groups to amines using iron powder under acidic conditions .
- Condensation with cyanoacetic acid or similar reagents using coupling agents like DCC (dicyclohexylcarbodiimide) to form the final amide bond . Mannich reactions may also be employed to introduce pyrazole or pyridine moieties .
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV/Vis or fluorescence detection to assess purity (≥98%) .
- FT-IR to identify functional groups like amides (C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the purity of this compound post-synthesis?
- HPLC analysis with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to quantify impurities .
- Melting point determination to compare with literature values .
- TLC monitoring during intermediate steps using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can low-yielding steps in the synthesis be optimized?
- Microwave-assisted synthesis improves reaction efficiency for heterocyclic intermediates (e.g., pyrazole formation) .
- Continuous-flow reactors enhance reproducibility and safety for exothermic reactions (e.g., nitro group reductions) .
- Catalyst screening (e.g., Pd/C for hydrogenation vs. iron powder) to improve reduction yields .
Q. What computational strategies predict the compound’s biological activity?
- Molecular docking (AutoDock Vina) to identify potential protein targets (e.g., kinase enzymes) by analyzing binding affinities .
- QSAR modeling to correlate structural features (e.g., chloro and pyrazole groups) with activity .
- MD simulations (GROMACS) to assess stability in biological membranes .
Q. How can contradictions in reported synthetic yields be resolved?
- Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .
- In situ monitoring (e.g., ReactIR) to detect intermediate degradation or side reactions .
- Cross-validation with alternative routes (e.g., Grignard vs. Ullmann coupling for aryl-ether bonds) .
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Target engagement assays (e.g., CETSA or SPR) to confirm binding to hypothesized receptors .
- CRISPR-Cas9 knockout models to assess phenotypic changes in target-deficient cells .
- Metabolomics profiling (LC-MS) to trace downstream pathway alterations .
Q. What are the challenges in scaling lab-scale synthesis to pilot quantities?
- Heat dissipation in large-scale reactors for exothermic steps (e.g., nitro reductions) .
- Purification bottlenecks resolved via centrifugal partition chromatography (CPC) .
- Regulatory compliance for handling chlorinated intermediates under REACH guidelines .
Methodological Notes
- Synthetic Design : Prioritize modular approaches to facilitate late-stage functionalization (e.g., Suzuki-Miyaura coupling for pyridine derivatives) .
- Data Analysis : Use multivariate analysis (e.g., PCA) to deconvolute spectroscopic data from complex mixtures .
- Biological Testing : Include positive controls (e.g., known kinase inhibitors) to benchmark activity in assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
